Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate
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Description
“Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Molecular Structure Analysis
The molecular structure of “Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate” is complex, with a benzofuran ring as one of its core components . The benzofuran ring is a heterocyclic compound, which is a ring structure containing atoms of at least two different elements .
Scientific Research Applications
Potential in Photodynamic Therapy and Cancer Treatment
One study highlights the synthesis and characterization of new zinc phthalocyanine derivatives, which demonstrate high singlet oxygen quantum yields, making them promising for use as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020). This suggests the potential of related benzofuran derivatives in enhancing the efficacy of cancer therapies.
Antitumor and Antimicrobial Properties
Compounds featuring dihydrobenzofuran units have been synthesized and evaluated for their antitumor activities, particularly in inhibiting tubulin polymerization, which is a crucial process in cell division. Some of these compounds show promise against leukemia and breast cancer cell lines (Pieters et al., 1999). Additionally, new derivatives isolated from the mangrove endophytic fungus Nigrospora sp. showed moderate antitumor and antimicrobial activity, indicating the potential of benzofuran derivatives in developing new therapeutic agents (Xia et al., 2011).
Organic Synthesis and Chemical Properties
Research into the chemical properties and synthesis of related compounds has provided insights into their reactivity and potential applications in organic synthesis. For example, the methylation of 3-acylbenzofuran-2(3H)-ones offers evidence for different tautomeric forms of these compounds, useful for developing synthetic methodologies (Elix & Ferguson, 1973). Furthermore, the study of substrates with a purified 4-methoxybenzoate monooxygenase system from Pseudomonas putida has shed light on the enzyme specificity for para-substituted benzoic acid derivatives, which could inform the design of biocatalytic processes (Bernhardt et al., 1973).
Materials Science and Liquid Crystalline Phases
The design and synthesis of spherical supramolecular dendrimers based on methyl 3,4,5-trishydroxybenzoate, exhibiting a novel thermotropic cubic liquid-crystalline phase, demonstrate the utility of benzofuran derivatives in materials science, particularly for applications requiring specific molecular self-assembly and organization (Balagurusamy et al., 1997).
properties
IUPAC Name |
methyl 3-(2,3-dihydro-1-benzofuran-3-ylmethylsulfamoyl)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-23-16-8-7-12(18(20)24-2)9-17(16)26(21,22)19-10-13-11-25-15-6-4-3-5-14(13)15/h3-9,13,19H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVORLOATRXSLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-{[(2,3-dihydro-1-benzofuran-3-yl)methyl]sulfamoyl}-4-methoxybenzoate |
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